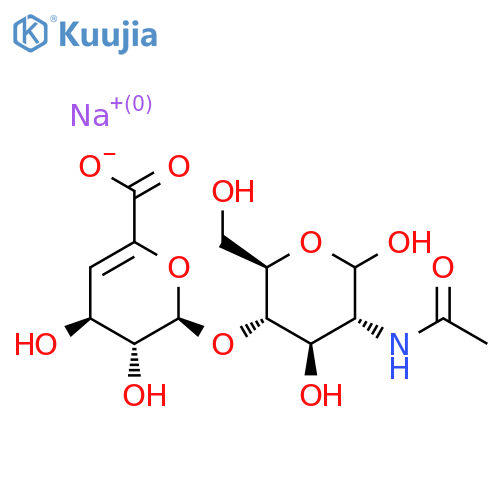Cas no 136098-07-2 (Heparin disaccharide IV-A, sodium salt)

136098-07-2 structure
商品名:Heparin disaccharide IV-A, sodium salt
Heparin disaccharide IV-A, sodium salt 化学的及び物理的性質
名前と識別子
-
- alpha-delta-ua-[1->4]-glcnac
- Heparin disaccharide IV-A, sodium salt
- 4]-GLCNAC
- DISACCHARIDE IV-A
- GLCNAC NA
- HEPARIN DISACCHARIDE IV-A SODIUM
- alpha-DeltaUA-[1-->4]-GlcNAc
- Heparin disaccharide IV-A sodium salt
- J-006804
- sodium (4S,5R,6R)-6-{[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-5,6-dihydro-4H-pyran-2-carboxylate
- MFCD00466934
- 136098-07-2
- sodium (2R,3R,4S)-2-((2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yloxy)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
- sodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
- alpha-DeltaUA-[1->4]-GlcNAc
-
- MDL: MFCD00466934
- インチ: 1S/C14H21NO11.Na/c1-4(17)15-8-10(20)11(7(3-16)24-13(8)23)26-14-9(19)5(18)2-6(25-14)12(21)22;/h2,5,7-11,13-14,16,18-20,23H,3H2,1H3,(H,15,17)(H,21,22);/q;+1/p-1/t5-,7+,8+,9+,10+,11+,13?,14-;/m0./s1
- InChIKey: JFYRBENAXAIUCK-TWHLZWKQSA-M
- ほほえんだ: [Na+].O1C([C@@H]([C@H]([C@@H]([C@H]1CO)O[C@H]1[C@@H]([C@H](C=C(C(=O)[O-])O1)O)O)O)NC(C)=O)O
計算された属性
- せいみつぶんしりょう: 401.09300
- どういたいしつりょう: 401.09340474g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 12
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 573
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 198Ų
じっけんとくせい
- PSA: 198.07000
- LogP: -4.95050
Heparin disaccharide IV-A, sodium salt セキュリティ情報
- WGKドイツ:3
- セキュリティの説明: S22
- セキュリティ用語:S22-24/25
- ちょぞうじょうけん:−20°C
Heparin disaccharide IV-A, sodium salt 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | H0895-.5MG |
Heparin disaccharide IV-A sodium salt |
136098-07-2 | 0.5MG |
¥2815.2 | 2022-02-22 | ||
| Biosynth | OH28913-5 mg |
Heparin disaccharide IV-A, sodium |
136098-07-2 | 5mg |
$1,746.95 | 2023-01-03 | ||
| Biosynth | OH28913-1 mg |
Heparin disaccharide IV-A, sodium |
136098-07-2 | 1mg |
$412.92 | 2023-01-03 | ||
| Biosynth | OH28913-2 mg |
Heparin disaccharide IV-A, sodium |
136098-07-2 | 2mg |
$787.72 | 2023-01-03 | ||
| TRC | H209015-.2mg |
Heparin disaccharide IV-A, sodium salt |
136098-07-2 | .2mg |
$ 245.00 | 2022-01-07 | ||
| A2B Chem LLC | AD28197-1mg |
Heparin disaccharide IV-A sodium salt |
136098-07-2 | 1mg |
$1213.00 | 2024-04-20 | ||
| TRC | H209015-.1mg |
Heparin disaccharide IV-A, sodium salt |
136098-07-2 | .1mg |
$ 150.00 | 2022-01-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-215137-500 µg |
Heparin disaccharide IV-A sodium salt, |
136098-07-2 | 500µg |
¥2,407.00 | 2023-07-10 | ||
| Biosynth | OH28913-10 mg |
Heparin disaccharide IV-A, sodium |
136098-07-2 | 10mg |
$3,112.80 | 2023-01-03 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-215137-500µg |
Heparin disaccharide IV-A sodium salt, |
136098-07-2 | 500µg |
¥2407.00 | 2023-09-05 |
Heparin disaccharide IV-A, sodium salt 関連文献
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
136098-07-2 (Heparin disaccharide IV-A, sodium salt) 関連製品
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
